

Comprehensive Technical Guide: 1-(2,3-epoxypropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,3-Epoxypropyl 4-methoxyphenyl ether
Cat. No.: B8550047

[Get Quote](#)

Introduction & Chemical Identity

1-(2,3-epoxypropoxy)-4-methoxybenzene is a specialized aromatic glycidyl ether primarily utilized as a monomer in advanced polymer science and as a chiral intermediate in pharmaceutical synthesis. Commonly referred to as 4-Methoxyphenyl Glycidyl Ether (MPG), this compound is the para-substituted isomer of the more commercially prevalent guaiacol glycidyl ether.

Its structural distinctiveness lies in the para-positioning of the methoxy group relative to the glycidyl ether moiety, which significantly influences its crystalline properties and reactivity in solid-state mechanochemical polymerizations compared to its ortho (liquid) counterpart.

Nomenclature & Synonyms

Accurate identification is critical due to the existence of positional isomers (e.g., 2-methoxyphenyl glycidyl ether, CAS 2210-74-4).

Naming Convention	Synonym / Identifier	Notes
IUPAC Name	2-[(4-methoxyphenoxy)methyl]oxirane	Preferred IUPAC Name (PIN)
Systematic Name	1-(2,3-epoxypropoxy)-4-methoxybenzene	Describes substitution on benzene ring
Common Name	4-Methoxyphenyl glycidyl ether (MPG)	Widely used in polymer literature
Alternative	Glycidyl 4-methoxyphenyl ether	Functional class name
CAS Registry No.	2211-94-1	CRITICAL: Do not confuse with 2210-74-4
Molecular Formula	C ₁₀ H ₁₂ O ₃	
SMILES	<chem>COc1ccc(OCC2CO2)cc1</chem>	

Chemical Structure & Physical Properties[1][3][4][5][6][7][8][9][10]

The molecule consists of a benzene ring substituted at the 1-position with a methoxy group and at the 4-position with a 2,3-epoxypropoxy group.[1] The rigidity of the para-substitution pattern confers a higher melting point compared to the ortho isomer, facilitating its use in solid-state reactions.

Physicochemical Data[4][5][6][9][11]

Property	Value	Condition/Source
Molecular Weight	180.20 g/mol	
Physical State	White Crystalline Solid	At Standard Temperature & Pressure
Melting Point	73–74 °C	[1]
Boiling Point	175–182 °C	@ 3 Torr [1]
Density	~1.13 g/cm ³	Predicted
Solubility	Soluble in CH ₂ Cl ₂ , CHCl ₃ , THF	Insoluble in water

Synthesis & Production Protocol

The synthesis of 1-(2,3-epoxypropoxy)-4-methoxybenzene typically involves the O-alkylation of 4-methoxyphenol (MEHQ) with epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide, followed by ring closure.

Reaction Mechanism

The mechanism involves two distinct steps:

- Ring Opening: The phenoxide attacks the less hindered carbon of epichlorohydrin.
- Ring Closure: Intramolecular displacement of the chloride ion reforms the epoxide ring (dehydrochlorination).

Laboratory Scale Protocol (Self-Validating)

Reagents:

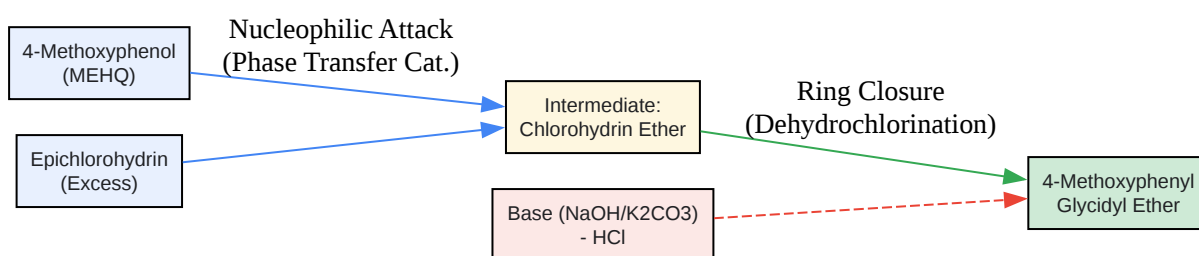
- 4-Methoxyphenol (MEHQ): 1.0 eq
- Epichlorohydrin: 3.0–5.0 eq (Excess serves as solvent and drives reaction)
- Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH): 2.0 eq

- Tetrabutylammonium chloride (TBACl): 0.05 eq (Phase Transfer Catalyst)
- Solvent: Acetonitrile or neat (in excess epichlorohydrin)

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer.
- Dissolution: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in acetonitrile (100 mL). Add K_2CO_3 (27.6 g, 200 mmol) and TBACl (1.4 g, 5 mmol).
- Addition: Add epichlorohydrin (23.5 mL, 300 mmol) dropwise over 30 minutes to control exotherm.
- Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
 - Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot ($R_f \sim 0.4$) should disappear, and a less polar product spot ($R_f \sim 0.6$) should appear.
- Filtration: Cool to room temperature and filter off the inorganic salts.
- Concentration: Remove solvent and excess epichlorohydrin under reduced pressure.
- Purification: Recrystallize the crude solid from ethanol or isopropanol to yield white crystals (MP 73–74°C).

Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Two-step synthesis mechanism involving nucleophilic attack followed by base-mediated ring closure.

Reactivity & Applications

Anionic Ring-Opening Polymerization (AROP)

MPG is a critical monomer for studying solid-state mechanochemical polymerization. Unlike liquid monomers, crystalline MPG can be polymerized via ball milling, where the mechanical energy drives the reaction in the absence of solvent.

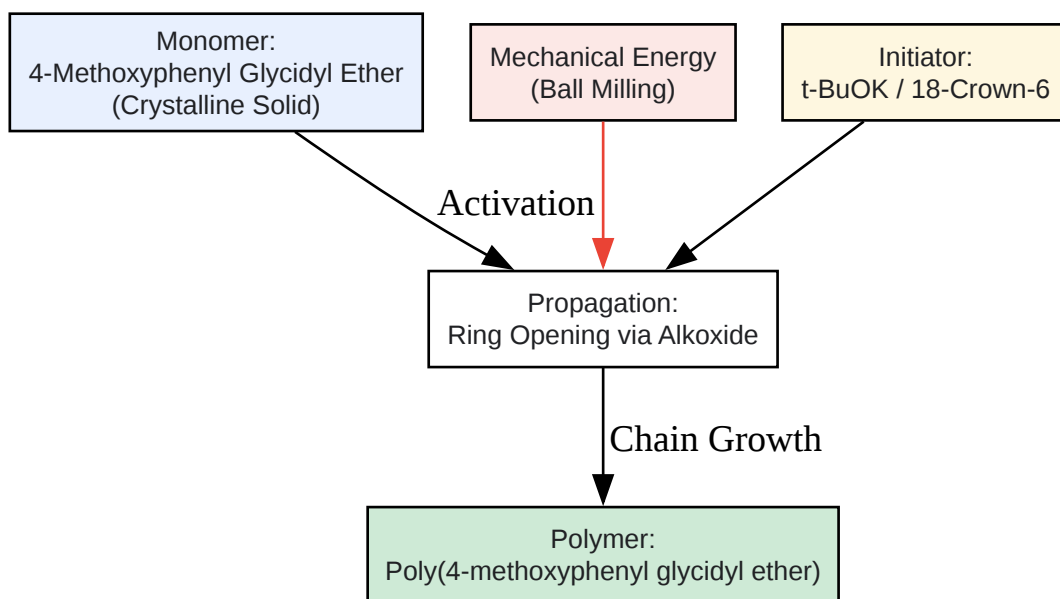
- Initiator: Potassium tert-butoxide (t-BuOK) or 18-crown-6 complexes.
- Product: Poly(4-methoxyphenyl glycidyl ether) (PMPG).[2]
- Significance: The melting point of the monomer (73°C) correlates directly with the polymerization rate in mechanochemical environments, offering "unexpected selectivity" compared to solution-based methods [2].

Pharmaceutical Intermediate

The glycidyl ether moiety serves as a versatile "handle" for synthesizing β -amino alcohols (a core pharmacophore in beta-blockers) via ring-opening with amines.

- Reaction: MPG + Isopropylamine \rightarrow 1-(isopropylamino)-3-(4-methoxyphenoxy)propan-2-ol.

Polymerization Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Solid-state mechanochemical polymerization pathway driven by ball milling energy.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data against these standard spectral markers.

Proton NMR (^1H NMR)

Solvent: CDCl_3 (Chloroform-d)

- Aromatic Protons: δ 6.80–6.90 ppm (Multiplet, 4H, Benzene ring).
- Epoxide Ring:
 - δ 3.30–3.35 ppm (m, 1H, CH of epoxide).
 - δ 2.88–2.92 ppm (dd, 1H, CH_2 of epoxide, cis).
 - δ 2.70–2.75 ppm (dd, 1H, CH_2 of epoxide, trans).
- Ether Linkage: δ 4.15–4.20 ppm (dd, 1H) and δ 3.90–3.95 ppm (dd, 1H) (-O- CH_2 -).

- Methoxy Group: δ 3.77 ppm (s, 3H, -OCH₃).

Infrared Spectroscopy (FT-IR)

- C-O-C (Ether): Strong band at 1230–1250 cm⁻¹.
- Epoxide Ring: Characteristic breathing mode at ~910 cm⁻¹ and 830 cm⁻¹.
- Aromatic C=C: 1500–1600 cm⁻¹.

Safety & Handling (GHS Standards)

While specific GHS data for CAS 2211-94-1 is often extrapolated from general glycidyl ethers, it should be treated with high caution due to the epoxide functionality.

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Sensitization	H317	May cause an allergic skin reaction.
Mutagenicity	H341	Suspected of causing genetic defects (Typical for glycidyl ethers).

Handling Protocol:

- Always handle in a fume hood.
- Wear nitrile gloves (breakthrough time < 15 min for epoxides; change frequently).
- Quench spills with aqueous sodium hydroxide to hydrolyze the epoxide ring.

References

- CAS Common Chemistry. 4-Methoxyphenyl glycidyl ether (CAS RN: 2211-94-1).^{[1][3]} American Chemical Society.^{[1][4]} [\[Link\]\[1\]](#)

- Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications / ResearchGate. [[Link](#)]
- PubChem.1,4-Bis(2,3-epoxypropoxy)benzene (Related Structure Reference). National Library of Medicine. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. 2211-94-1 | CAS DataBase [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Comprehensive Technical Guide: 1-(2,3-epoxypropoxy)-4-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8550047/docs#comprehensive-technical-guide-1-2-3-epoxypropoxy-4-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)